N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the dihydropyridine ring, along with an oxo group at the second position and a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dihydropyridine ring, which can be achieved through the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Oxidation and Carboxamide Formation: The oxo group at the second position can be introduced through selective oxidation, and the carboxamide group can be formed through amidation reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation Products: Pyridine derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Biology: In biological research, this compound can serve as a probe for studying enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of cardiovascular and neurological diseases.
Industry: In the industrial sector, N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
- N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-thioamide
- N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-sulfonamide
Uniqueness: N-(but-3-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-but-3-ynyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-11-9(13)8-5-4-7-12-10(8)14/h1,4-5,7H,3,6H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXCDUEEVSDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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